N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, methoxyethyl, furan, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Methoxyethyl Group Addition: The methoxyethyl group is introduced via nucleophilic substitution reactions.
Furan Ring Formation: The furan ring is synthesized through cyclization reactions involving appropriate precursors.
Oxazole Ring Formation: The oxazole ring is formed through cyclization reactions, often involving amide and nitrile precursors.
Final Coupling: The final step involves coupling the fluorophenyl, methoxyethyl, furan, and oxazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-22-16(11-4-2-5-12(18)8-11)10-19-17(21)13-9-15(24-20-13)14-6-3-7-23-14/h2-9,16H,10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHNQGNFSDQVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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